![molecular formula C8H9FO3S B2803626 (4-Methoxyphenyl)methanesulfonyl fluoride CAS No. 1892495-27-0](/img/structure/B2803626.png)
(4-Methoxyphenyl)methanesulfonyl fluoride
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Overview
Description
“(4-Methoxyphenyl)methanesulfonyl fluoride” is a chemical compound with the CAS Number: 1892495-27-0 . It is commonly used in scientific research due to its ability to modify and enhance molecular structures.
Molecular Structure Analysis
The IUPAC name for this compound is “(4-methoxyphenyl)methanesulfonyl fluoride”. The InChI code is1S/C8H9FO3S/c1-12-8-4-2-7(3-5-8)6-13(9,10)11/h2-5H,6H2,1H3
. The molecular weight is 204.22 . Physical And Chemical Properties Analysis
The compound is stored at room temperature . The physical form of the compound is a powder .Scientific Research Applications
Organic Synthesis and Chemical Reactions
- Hydrofluorination of Alkenes : The synthesis of tertiary fluorides from methallyl-containing substrates using methanesulfonic acid showcases the utility of related methanesulfonyl compounds in fluorination reactions, which are pivotal in the development of pharmaceuticals and agrochemicals (Bertrand & Paquin, 2019).
- Cyanation of Alkyl Halides and Sulfonates : The fluoride-free cyanation process using trimethylsilyl cyanide indicates the potential of methanesulfonyl fluoride derivatives in facilitating the introduction of cyano groups to organic molecules, a key step in synthesizing active pharmaceutical ingredients (Yabe, Mizufune, & Ikemoto, 2009).
- Generation of o-Quinodimethanes : The reactivity of methanesulfonates towards potassium fluoride demonstrates their utility in generating intermediate species for [4+2] cycloaddition reactions, which are foundational in constructing complex organic frameworks (Shirakawa & Sano, 2014).
Radiopharmaceutical Synthesis
- Automated Synthesis of Radiotracers : The development of an automated one-step method for synthesizing [(18)F]FCWAY, a serotonin receptor ligand, using methanesulfonate precursors illustrates the role of methanesulfonyl compounds in the synthesis of radiopharmaceuticals for clinical studies (Vuong et al., 2007).
Materials Science
- Fluorination of Materials for Lithium Batteries : Direct fluorination techniques involving methanesulfonyl fluoride derivatives have been applied to materials for lithium batteries, highlighting their importance in the development of energy storage technologies (Kobayashi et al., 2003).
Environmental and Green Chemistry
- Electrochemical Synthesis of Sulfonyl Fluorides : An electrochemical method for synthesizing sulfonyl fluorides from thiols and potassium fluoride, utilizing methanesulfonyl compounds as intermediates, represents an environmentally benign approach to producing sulfonyl fluorides, which are valuable for click chemistry applications (Laudadio et al., 2019).
Safety and Hazards
The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 .
properties
IUPAC Name |
(4-methoxyphenyl)methanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO3S/c1-12-8-4-2-7(3-5-8)6-13(9,10)11/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWBDCOSNUSOIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxyphenyl)methanesulfonyl fluoride | |
CAS RN |
1892495-27-0 |
Source
|
Record name | (4-methoxyphenyl)methanesulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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